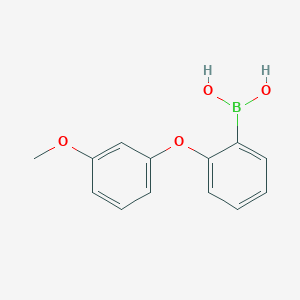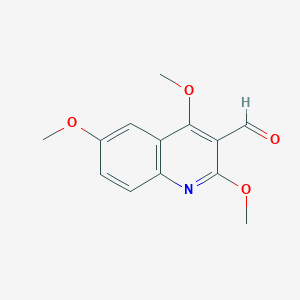
2,4,6-Trimethoxyquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethoxyquinoline-3-carbaldehyde is an organic compound with the molecular formula C12H13NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of three methoxy groups at positions 2, 4, and 6 on the quinoline ring, and an aldehyde group at position 3. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethoxyquinoline-3-carbaldehyde typically involves the reaction of 2,4,6-trimethoxyaniline with a suitable aldehyde precursor under acidic conditions. One common method is the Pfitzinger reaction, which involves the condensation of 2,4,6-trimethoxyaniline with glyoxylic acid in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,4,6-Trimethoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often require strong nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: 2,4,6-Trimethoxyquinoline-3-carboxylic acid.
Reduction: 2,4,6-Trimethoxyquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2,4,6-Trimethoxyquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 2,4,6-Trimethoxyquinoline-3-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methoxy groups and the aldehyde group play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar structure but with a chlorine atom instead of methoxy groups.
2,4-Dimethoxyquinoline-3-carbaldehyde: Similar structure but with only two methoxy groups.
Quinoline-3-carbaldehyde: Lacks the methoxy groups.
Uniqueness
2,4,6-Trimethoxyquinoline-3-carbaldehyde is unique due to the presence of three methoxy groups, which enhance its solubility and reactivity compared to other quinoline derivatives. These methoxy groups also influence its electronic properties, making it a valuable compound for various chemical and biological applications .
特性
CAS番号 |
51179-19-2 |
|---|---|
分子式 |
C13H13NO4 |
分子量 |
247.25 g/mol |
IUPAC名 |
2,4,6-trimethoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C13H13NO4/c1-16-8-4-5-11-9(6-8)12(17-2)10(7-15)13(14-11)18-3/h4-7H,1-3H3 |
InChIキー |
AKMLOGOOJOJNLA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2OC)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Indolo[1,2-b][2,7]naphthyridine-6,12-dione](/img/structure/B11865826.png)
![4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine](/img/structure/B11865834.png)
![N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B11865835.png)
![4-(1-aziridinyl)-1-tetrahydro-2H-pyran-2-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11865840.png)
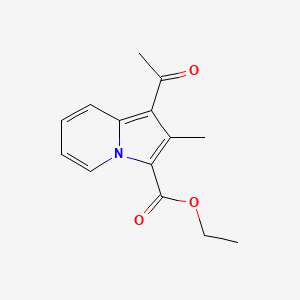

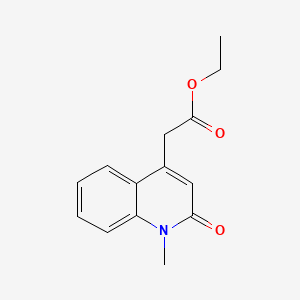


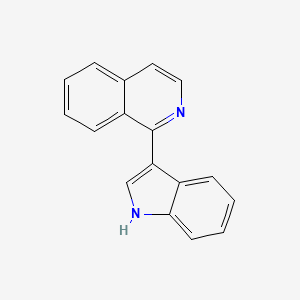
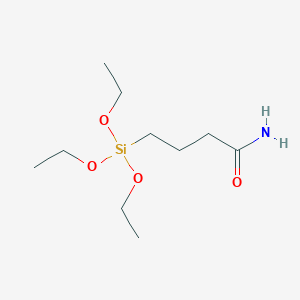
![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B11865886.png)
